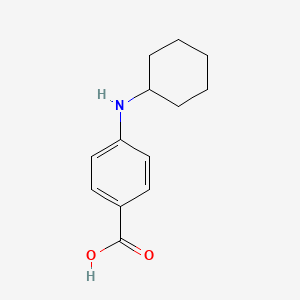

4-(cyclohexylamino)benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

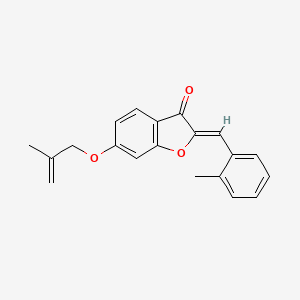

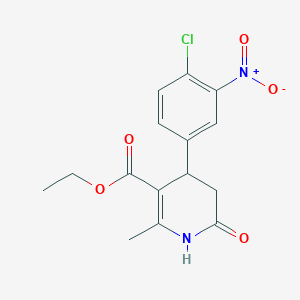

4-(cyclohexylamino)benzoic Acid is an organic compound with the molecular formula C13H17NO2 . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of benzamide derivatives, which could be related to 4-(cyclohexylamino)benzoic Acid, has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of 4-(cyclohexylamino)benzoic Acid consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications

Application in Drug Delivery Systems

4-(Cyclohexylamino)benzoic acid and its derivatives have shown potential in drug delivery systems. A study by Dikmen (2021) explored the complex formation between alpha cyclodextrin, a drug delivery system, and 2-(4-hydroxyphenylazo) benzoic acid, a derivative of benzoic acid. The results indicated that alpha cyclodextrin is an effective carrier system for this molecule, enhancing its stability and effectiveness in drug formulations (Dikmen, 2021).

Biotechnological Applications

Benzoic acid derivatives, including 4-(cyclohexylamino)benzoic acid, have been utilized in biotechnological applications. Aresta et al. (1998) demonstrated the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2, marking a significant advancement in the biotechnological application of a Carboxylase enzyme (Aresta et al., 1998).

Metabolism Studies

Benzoic acid derivatives are also important in the study of microbial metabolism. Reiner (1971) investigated how bacteria metabolize benzoic acid, finding that 3,5-Cyclohexadiene-1,2-diol-1-carboxylic acid is an intermediate in the formation of catechol, a significant step in benzoic acid metabolism (Reiner, 1971).

Pharmaceutical Research

In pharmaceutical research, derivatives of benzoic acid are used as model compounds. For instance, a study by Reschke et al. (2016) used benzoic acid to model the phase behavior of pharmaceutical substances, providing valuable data for drug process design (Reschke et al., 2016).

Solar Cell Development

Benzoic acid derivatives have also found applications in the development of solar cells. A study by Yang et al. (2016) investigated the role of 2-cyanoacrylic acid, a derivative of benzoic acid, in dye-sensitized solar cells, revealing its impact on energy levels, light-harvesting ability, and overall efficiency (Yang et al., 2016).

Mechanism of Action

properties

IUPAC Name |

4-(cyclohexylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADQJGKSFQRUSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(cyclohexylamino)benzoic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2534227.png)

![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide](/img/structure/B2534230.png)

![2-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2534231.png)

![N-(4-methylphenyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2534232.png)

![2-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2534248.png)

![(5-cyclopropylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2534250.png)